molecular formula C15H13NO5 B11765138 N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B11765138
M. Wt: 287.27 g/mol
InChI Key: LLXWQXYBMKEJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a benzodioxane derivative featuring a furan-2-carbonyl substituent at the 7-position and an acetamide group at the 6-position. This compound belongs to a broader class of benzodioxane-based acetamides, which have been explored for diverse therapeutic applications, including enzyme inhibition and CNS modulation .

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

N-[7-(furan-2-carbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide

InChI

InChI=1S/C15H13NO5/c1-9(17)16-11-8-14-13(20-5-6-21-14)7-10(11)15(18)12-3-2-4-19-12/h2-4,7-8H,5-6H2,1H3,(H,16,17)

InChI Key

LLXWQXYBMKEJAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=CO3)OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps:

    Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.

    Synthesis of the Benzo[d][1,4]dioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides.

    Coupling of Intermediates: The furan-2-carbonyl intermediate is then coupled with the benzo[d][1,4]dioxin derivative under suitable conditions to form the desired compound.

    Acetylation: The final step involves the acetylation of the amine group to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Step 1: Formation of the Dihydrobenzo[b] dioxin Core

  • Alkylation of 2,3-dihydroxybenzoic acid :

    • The starting material, 2,3-dihydroxybenzoic acid, undergoes esterification (e.g., with methanol under acidic conditions) to form a methyl ester .

    • Subsequent alkylation with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) cyclizes the ester to form the dihydrobenzo[b]dioxin ring system .

Step 3: Amidation at Position 6

  • Conversion to Acetamide :

    • The ester group is hydrolyzed to a carboxylic acid using strong bases (e.g., lithium hydroxide) .

    • The carboxylic acid is then converted to an acetamide via amidation using an amine (e.g., ethylamine) or acetylating agents (e.g., acetyl chloride).

Key Reagents and Conditions :

  • Solvents : Dichloromethane, ethanol, or dimethylformamide.

  • Catalysts : Acidic conditions (e.g., H2SO4 for esterification) or bases (e.g., pyridine for acylation) .

  • Temperature : Reflux conditions for alkylation and acylation steps.

Alkylation and Cyclization

The alkylation of 2,3-dihydroxybenzoic acid methyl ester with 1,2-dibromoethane forms a cyclic ether intermediate, which undergoes further cyclization to yield the dihydrobenzo[b]dioxin core .

Acylation Mechanism

The introduction of the furan-2-carbonyl group proceeds via nucleophilic acyl substitution, where the oxygen atom at position 7 of the dihydrobenzo[b]dioxin core attacks the carbonyl carbon of furan-2-carbonyl chloride, displacing chloride.

Amidation

The conversion of the carboxylic acid to an acetamide involves the formation of an amide bond, typically facilitated by coupling reagents (e.g., dicyclohexylcarbodiimide) or direct reaction with acetylating agents.

NMR Spectroscopy

  • 1H NMR : Peaks corresponding to the dihydrobenzo[b]dioxin ring protons, furan protons, and acetamide NH protons. For example, in similar compounds, dihydrobenzo[b]dioxin protons appear in the range of 6.8–7.5 ppm .

  • 13C NMR : Carbon signals for the carbonyl groups (furan and acetamide) typically appear above 160 ppm .

Mass Spectrometry (HRMS)

  • The molecular ion peak for the compound would align with the calculated mass based on its molecular formula. For instance, a similar sulfonamide derivative showed an [M+H]+ peak at 341.1496 .

Example Data Table for NMR Analysis :

Proton Environment Chemical Shift (δ, ppm)
Dihydrobenzo[b]dioxin H6.8–7.5
Furan H7.3–7.6
Acetamide NH8.5–9.5

Hydrolysis

  • The acetamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Nucleophilic Substitution

  • The sulfur atom in the thioacetamide moiety (if present) may participate in substitution reactions with nucleophiles.

Reduction

  • Reduction of the carbonyl groups (furan or acetamide) could yield alcohols or amines, depending on the reducing agent.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide exhibit significant anticancer properties. For instance:

  • In vitro studies show that derivatives of this compound can inhibit the growth of various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% in some cases .
  • The mechanism of action is often linked to the induction of apoptosis in cancer cells and inhibition of critical signaling pathways involved in cell proliferation .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor:

  • It has been evaluated for its ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways and neurological functions, respectively .
  • Inhibitory assays indicate that certain derivatives exhibit potent inhibition against these enzymes, suggesting potential applications in treating conditions like Type 2 diabetes mellitus and Alzheimer's disease .

Anticancer Studies

A notable study focused on synthesizing a series of N-substituted derivatives from this compound. The results indicated that these derivatives not only retained anticancer activity but also enhanced selectivity towards cancer cells over normal cells .

Compound NameCancer Cell LinePercent Growth Inhibition
Compound ASNB-1986.61%
Compound BOVCAR-885.26%
Compound CHOP-9275.99%

Enzyme Inhibition Studies

In another study assessing enzyme inhibition:

Compound NameTarget EnzymeInhibition (%)
Compound Dα-glucosidase67.55%
Compound EAcetylcholinesterase65.46%

These findings suggest that the compound and its derivatives could serve as lead compounds for developing new therapeutics targeting metabolic disorders and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets. The furan and benzo[d][1,4]dioxin moieties can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The acetamide group can form hydrogen bonds with biological molecules, further influencing its activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The biological and physicochemical properties of benzodioxane derivatives are heavily influenced by substituents. Key analogs include:

N-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
  • Substituent : Nitro group at the 7-position (electron-withdrawing).
  • However, nitro derivatives may exhibit toxicity or metabolic instability compared to furan-containing analogs .
N-(7-Acetyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
  • Substituent : Acetyl group at the 7-position.
  • Impact : The acetyl group introduces a ketone functionality, which may participate in hydrogen bonding. However, this compound was discontinued commercially, suggesting limitations in stability or activity compared to furan analogs .
N-[7-(5-Methyl-furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]acetamide
  • Substituent : 5-Methyl-furan-2-carbonyl group.
  • This modification could optimize CNS-targeted activity, as seen in related PDMP-based homologs .
2-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide (DKM 2-90)
  • Substituent : Chloro group at the 2-position of the acetamide side chain.
  • Impact : The chloro substituent increases molecular polarity and may influence binding to hydrophobic enzyme pockets. This compound was synthesized in 70% yield, demonstrating feasible scalability .
CNS Activity
  • Target Compound : Predicted CNS activity due to furan’s aromaticity and moderate lipophilicity.
  • The furan analog’s extended half-life could offer advantages over short-lived pyrrolidinyl derivatives .
Enzyme Inhibition
  • Thiazole Derivatives (): CDK9 inhibitors with dihydrobenzo dioxin cores. The cyclopentylamino-thiazole substituent in compound 17a likely enhances kinase selectivity compared to furan-carbonyl derivatives .
Antiviral Activity
  • Dibenzylamine Analogs () : Demonstrated activity against Venezuelan equine encephalitis virus. Substituents like methoxy or fluorobenzyl groups modulate potency, highlighting the role of electronic and steric effects .

Physicochemical and Pharmacokinetic Properties

Compound Substituent logP* Solubility Key Pharmacokinetic Notes
Target Compound Furan-2-carbonyl ~2.5 Moderate Potential CNS penetration
N-(7-Nitro-...) Nitro ~1.8 Low Risk of nitro-reduction toxicity
N-[7-(5-Methyl-furan-2-carbonyl)-...] 5-Methyl-furan ~3.0 Low Enhanced lipophilicity
DKM 2-90 Chloro ~2.2 Moderate Scalable synthesis (70% yield)

*Estimated using fragment-based methods.

Biological Activity

N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₃N₁O₅
  • CAS Number : 886493-77-2
  • Molecular Weight : 273.27 g/mol
  • Purity : Typically ≥ 97%

The compound features a furan ring and a benzo[d]dioxin moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzo[b]furan derivatives, including those similar to this compound. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines such as ME-180 and A549.

Table 1: Cytotoxicity of Benzo[b]furan Derivatives

CompoundCell Line TestedIC50 (µM)
Compound AME-18012.5
Compound BA54915.8
This compoundHT-29TBD

The mechanism of action for compounds in this class often involves the inhibition of tubulin polymerization. For example, docking studies have shown that certain benzo[b]furan derivatives can bind to the β-tubulin subunit, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Analgesic Activity

In addition to anticancer effects, related compounds have been evaluated for analgesic properties. A study involving 7-aroyl derivatives indicated that certain structural modifications could enhance analgesic efficacy while minimizing gastric irritancy . This suggests potential therapeutic applications in pain management.

Table 2: Analgesic Activity of Related Compounds

CompoundTest MethodResult
Compound CMouse Model (Phenyl-p-quinone-induced writhing)Significant reduction in writhing (p < 0.05)
Compound DIn vitro Prostaglandin Synthetase InhibitionIC50 = 25 µM

Case Study 1: Antitumor Activity

A study by Flynn et al. assessed the antitumor activity of benzo[b]furan derivatives against a panel of human cancer cell lines and found that specific substitutions on the benzofuran ring significantly enhanced potency compared to standard treatments like Combretastatin-A4 .

Case Study 2: Structure-Activity Relationship (SAR)

Research on structural modifications revealed that introducing methoxy groups at specific positions on the benzofuran ring increased antiproliferative activity by up to tenfold compared to unsubstituted analogs . This highlights the importance of SAR in optimizing biological activity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide?

The synthesis typically involves sequential functionalization of the dihydrobenzo[b][1,4]dioxin core. Key steps include:

  • Coupling reactions : Introduction of the furan-2-carbonyl moiety via acid chloride intermediates, using reagents like oxalyl chloride under anhydrous conditions (DCM, 0–20°C) .
  • Amidation : Reaction of the activated carbonyl with acetamide derivatives in the presence of bases (e.g., triethylamine) to form the final acetamide linkage .
  • Optimization : Monitoring via TLC and LC-MS to confirm intermediate formation and reaction completion .

Q. How is structural integrity confirmed post-synthesis?

Multimodal characterization is critical:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry (e.g., dihydrobenzo[d]ioxin protons at δ 4.2–4.3 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., observed [M+H]+^+ peaks matching theoretical values within 5 ppm) .
  • Elemental analysis : CHN data to confirm stoichiometry (e.g., ±0.4% deviation) .

Q. What in vitro assays are used to screen for biological activity?

Common assays include:

  • Enzyme inhibition : α-Glucosidase and acetylcholinesterase inhibition assays, using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis at 405 nm) .
  • Kinase profiling : CDK9 inhibition studies with ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay) to measure IC50_{50} values .

Advanced Research Questions

Q. How can synthetic yields be improved for intermediates with low reactivity?

Strategies to address challenges:

  • Catalyst optimization : Use of LiH or DMF as catalysts for sulfonamide coupling, improving reaction rates by 30–40% .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amidation steps .
  • Temperature control : Prolonged heating (70°C, 12 hrs) with Fe/NH4 _4Cl for nitro group reduction, achieving >90% conversion .

Q. What computational approaches predict selectivity in kinase inhibition (e.g., CDK9 vs. CDK2)?

Advanced modeling techniques include:

  • Molecular docking : Glide SP/XP protocols (Schrödinger Suite) to compare binding poses and hydrogen-bond interactions (e.g., furan carbonyl with Lys48 in CDK9) .
  • Free energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., methoxy vs. ethoxy groups) to prioritize analogs .
  • MD simulations : 100-ns trajectories to assess protein-ligand stability (RMSD < 2.0 Å) .

Q. How can bioavailability challenges be addressed for in vivo studies?

Methodological solutions:

  • Prodrug design : Acetylation of hydroxyl groups to enhance membrane permeability (e.g., 2–3-fold increase in Caco-2 permeability) .
  • Formulation : Use of PEGylated liposomes to improve aqueous solubility (e.g., >80% encapsulation efficiency) .
  • Pharmacokinetic profiling : LC-MS/MS quantification of plasma concentrations post-IV/PO administration in rodent models .

Q. What analytical techniques resolve contradictory data in SAR studies?

To address discrepancies:

  • X-ray crystallography : Resolve binding modes (e.g., 5-((dihydrobenzo[d]ioxin-6-yl)methylene)-thiazolidinedione co-crystal with CDK9 at 1.8 Å resolution) .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic drivers .
  • Meta-analysis : Cross-reference inhibition data across kinase panels (e.g., DiscoverX KINOMEscan) to identify off-target effects .

Methodological Notes

  • Contradiction handling : Variability in synthetic yields (e.g., 29–79% in amidation steps ) may arise from trace moisture; rigorous drying of solvents/reactants is recommended.
  • Data validation : Triplicate runs for biological assays (n ≥ 3) and statistical analysis (e.g., Student’s t-test, p < 0.05) ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.